
1-(2-(Trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(Trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxylic acid is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyrazole ring bearing a carboxylic acid group
准备方法
The synthesis of 1-(2-(Trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced via nucleophilic substitution reactions, often using trifluoromethoxy anions or trifluoromethyl ethers as reagents.
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to enhance yield and purity.
化学反应分析
1-(2-(Trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions, where nucleophiles replace the trifluoromethoxy group under appropriate conditions.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions, such as amide bond formation with amines or esterification with alcohols.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.
科学研究应用
1-(2-(Trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects, such as anti-inflammatory or anticancer agents.
Medicine: Research explores its potential as a drug candidate for various diseases, leveraging its unique chemical properties.
Industry: The compound finds applications in the development of materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 1-(2-(Trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to interact with specific enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity. These interactions can modulate biological pathways, leading to therapeutic effects.
相似化合物的比较
1-(2-(Trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:
Trifluoromethylpyrazoles: These compounds share the pyrazole ring and trifluoromethyl group but differ in the position or nature of substituents.
Trifluoromethoxybenzenes: These compounds contain the trifluoromethoxy group attached to a benzene ring but lack the pyrazole moiety.
Carboxylic Acid Derivatives: Compounds with similar carboxylic acid groups but different aromatic or heterocyclic structures.
The uniqueness of this compound lies in its combination of the trifluoromethoxy group, pyrazole ring, and carboxylic acid functionality, which imparts distinct chemical and biological properties.
属性
分子式 |
C11H7F3N2O3 |
|---|---|
分子量 |
272.18 g/mol |
IUPAC 名称 |
1-[2-(trifluoromethoxy)phenyl]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C11H7F3N2O3/c12-11(13,14)19-9-4-2-1-3-8(9)16-6-7(5-15-16)10(17)18/h1-6H,(H,17,18) |
InChI 键 |
GAECNPCJHGIBPW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)N2C=C(C=N2)C(=O)O)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


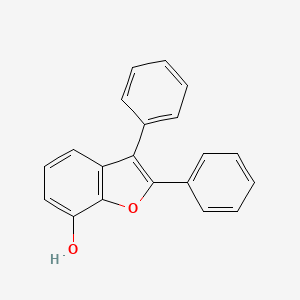
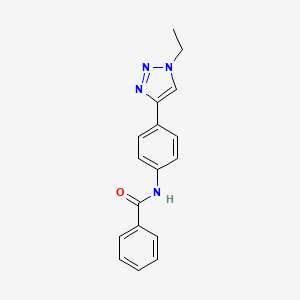
![Benzenesulfonamide, N-[5-(1-pyrrolidinyl)-2-thiazolyl]-](/img/structure/B12899606.png)
![N-(4-Methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B12899614.png)
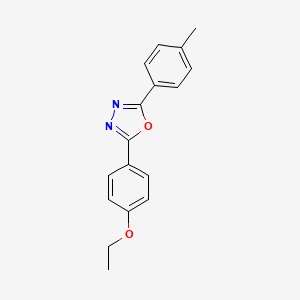
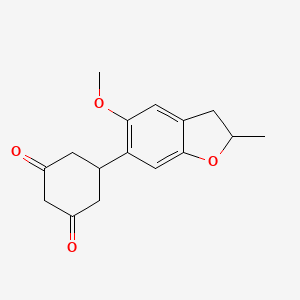
![4'-((2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-N-(4,5-dimethylisoxazol-3-yl)-2'-(ethoxymethyl)-N-(methoxymethyl)-[1,1'-biphenyl]-2-sulfonamide](/img/structure/B12899628.png)

![4,6-Dimethoxy-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B12899633.png)
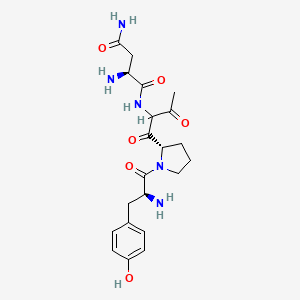
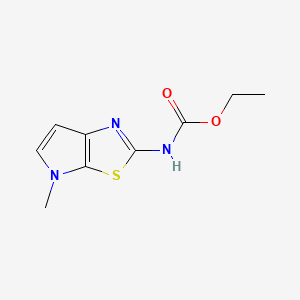


![2-Bromo-1-[2-(pyrrolidin-1-yl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12899664.png)
